Allyl propionate

Flavor & Fragrance Formulation Science Volatility Control

Allyl propionate (CAS 2408-20-0) is a short-chain unsaturated carboxylic acid ester (C₆H₁₀O₂, MW 114.14) classified as a flavor and fragrance agent with FEMA GRAS status (FEMA No. and an acceptable JECFA ADI.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 2408-20-0
Cat. No. B1584478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl propionate
CAS2408-20-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=O)OCC=C
InChIInChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3
InChIKeyXRFWKHVQMACVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Propionate (CAS 2408-20-0) Procurement & Selection Baseline: Physicochemical and Regulatory Snapshot


Allyl propionate (CAS 2408-20-0) is a short-chain unsaturated carboxylic acid ester (C₆H₁₀O₂, MW 114.14) classified as a flavor and fragrance agent with FEMA GRAS status (FEMA No. 2040) and an acceptable JECFA ADI [1][2]. It is a colorless liquid with a boiling point of 123–125 °C, density of 0.913 g/mL at 25 °C, flash point of 25 °C (77 °F), vapor pressure of 13.9 mmHg at 25 °C, and logP of 1.71 . Its sensory profile is characterized by an ethereal, fruity (apricot, apple, tropical) aroma with alliaceous and acrylate-like nuances, making it a high-impact top-note ingredient in flavor and fragrance formulations [3].

Why Allyl Propionate Cannot Be Replaced by Generic Allyl or Propyl Esters Without Performance Trade-offs


Although allyl propionate shares the allyl ester functional group with compounds such as allyl acetate and allyl butyrate, key physicochemical and performance properties—including volatility, odor character, and polymer reactivity—diverge substantially. For instance, allyl propionate exhibits a boiling point of 123–125 °C and vapor pressure of 13.9 mmHg at 25 °C, positioning it between the more volatile allyl acetate (bp 103.5 °C, 27.2 mmHg) and the less volatile allyl butyrate [1]. Its sensory profile (ethereal, fruity, apricot/apple) is distinct from the acrid, pungent character of allyl acetate, while its copolymerization reactivity ratio with vinyl acetate (r₁ = 0.42) is significantly lower than that of allyl butyrate (r₁ = 0.64), directly influencing polymer molecular weight and composition control [2]. These divergences mean that substituting analogs without reformulation leads to altered fragrance diffusion, incompatible flavor profiles, or unpredictable polymer properties.

Quantitative Differentiation Evidence: Allyl Propionate vs. Closest Analogs in Critical Performance Dimensions


Volatility and Odor Release Profile: Controlled Top-Note Delivery vs. Allyl Acetate and Allyl Butyrate

Allyl propionate's vapor pressure (13.9 mmHg at 25 °C) is approximately half that of allyl acetate (27.2 mmHg at 20 °C), while its boiling point (123–125 °C) is 20 °C higher than allyl acetate (103.5 °C) [1]. This reduced volatility translates to a slower release rate from polyethylene dispensers: in constant 0.5 m/s exhaust air, allyl propionate was released more slowly than butyl acetate and propyl propionate, which showed similar release rates to each other [2]. This makes allyl propionate preferable for applications requiring sustained odor or flavor release rather than rapid flash-off.

Flavor & Fragrance Formulation Science Volatility Control

Copolymerization Reactivity: Distinct r₁ Parameter for Controlled Polymer Architecture vs. Allyl Butyrate and Allyl Isobutyrate

In radical copolymerization with vinyl acetate, allyl propionate exhibits a reactivity ratio r₁ (allyl ester) of 0.42 and r₂ (vinyl acetate) of 1.29, determined by the Kelen–Tüdos method [1]. This value is substantially lower than allyl butyrate (r₁ = 0.64, r₂ = 0.97), allyl isobutyrate (r₁ = 0.51, r₂ = 1.04), and allyl valerate (r₁ = 0.58, r₂ = 1.07), indicating that allyl propionate has the lowest tendency to homopolymerize relative to cross-propagation with vinyl acetate among the compared allyl esters. The resulting copolymer molecular weights ranged from 1.0 × 10⁴ to 15.0 × 10⁴, with composition controlled by the reactivity ratio difference.

Polymer Chemistry Specialty Copolymer Synthesis Reactivity Ratio

Insect Semiochemical Activity: Differentiated Attraction Profile vs. Butyl Acetate and Propyl Propionate

In field trapping studies targeting Glischrochilus quadrisignatus (Coleoptera: Nitidulidae), traps baited with allyl propionate attracted this beetle species, but allyl propionate was significantly less attractive than butyl acetate and propyl propionate (both C₆H₁₂O₂ compounds), which did not differ significantly from each other [1]. Laboratory release-rate measurements under constant 0.5 m/s exhaust air showed that allyl propionate was released more slowly from polyethylene dispensers than the other two compounds, partially explaining the reduced trap captures [1]. Eight other C₆H₁₂O₂ isomers tested were not attractive at all, confirming the structural specificity of the response.

Semiochemistry Integrated Pest Management Field Trapping

Sensory Character and Threshold: Distinct Odor-Taste Profile from Allyl Acetate

Allyl propionate is characterized by a fruity, apricot/apple, ethereal aroma with alliaceous (garlic/onion-like) and acrylate pungency at 10% concentration in dipropylene glycol, and a taste threshold of 10 ppm described as pungent, sharp, alliaceous, with tropical depth [1]. In contrast, allyl acetate has an acrid odor at high levels and a sour, caramelic taste, with typical use levels in nonalcoholic beverages at 1 ppm, indicating different sensory dominance and dose-response profiles [2]. This divergence in organoleptic quality means the two compounds impart fundamentally different flavor and fragrance characters and cannot be interchanged without altering product sensory identity.

Flavor Chemistry Organoleptic Evaluation Sensory Science

High-Value Application Scenarios for Allyl Propionate Based on Quantified Differentiation Evidence


Sustained-Release Fragrance and Flavor Delivery Systems

Where controlled, sustained aroma release is required—such as in encapsulated fragrances, time-release flavor systems, or long-duration air fresheners—allyl propionate's intermediate volatility (13.9 mmHg vapor pressure at 25 °C) and slower release rate from polymeric matrices (as demonstrated in polyethylene dispenser studies) [1] provide a longer-lasting top-note effect compared to highly volatile allies (e.g., allyl acetate at 27.2 mmHg) while avoiding the excessive persistence of higher-molecular-weight esters.

Specialty Copolymer Synthesis Requiring Compositional Uniformity

When synthesizing vinyl acetate copolymers with controlled composition, allyl propionate's low reactivity ratio (r₁ = 0.42) relative to other allyl esters (allyl butyrate r₁ = 0.64; allyl isobutyrate r₁ = 0.51) [1] favors cross-propagation over homopropagation, enabling the production of copolymers with more uniform monomer distribution—critical for applications in coatings, adhesives, and specialty polymer additives where consistent material properties are essential.

Apricot/Apple/Tropical Fruit Flavor Formulations Requiring Specific Organoleptic Identity

For flavor houses developing natural-identical fruit profiles (apricot, apple, pineapple, tropical blends), allyl propionate delivers a distinct ethereal-fruity character with alliaceous depth at a taste threshold of 10 ppm [1]. This sensory signature cannot be replicated by allyl acetate, which imparts an acrid, sour note, nor by allyl butyrate, which skews toward sweet, waxy pineapple. The compound's JECFA 'no safety concern' status at current intake levels further supports its use in food-grade formulations.

Semiochemical Research and Pest Monitoring with Species-Specific Attraction Profiles

In entomological field studies, allyl propionate's differential attractiveness to Glischrochilus quadrisignatus—being active but significantly less attractive than butyl acetate or propyl propionate [1]—positions it as a tool for investigating structure-activity relationships in insect olfaction or for designing selective trapping protocols where a moderated lure strength is desired to avoid trap saturation or to target specific behavioral responses.

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